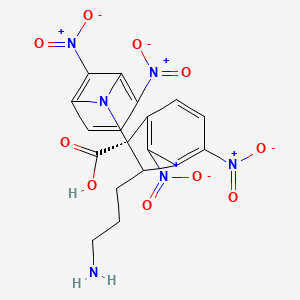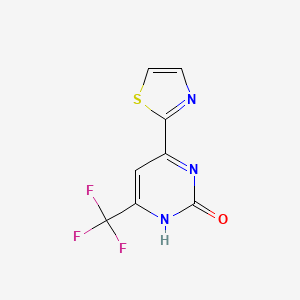
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiazole rings. The presence of the trifluoromethyl group and the hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced pyrimidine or removal of the trifluoromethyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxyl group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the thiazole ring, which may reduce its biological activity.
6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxyl group, which may affect its chemical reactivity and binding affinity.
2-Hydroxy-6-(thiazol-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its ability to penetrate cell membranes.
Uniqueness
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the hydroxyl group, thiazole ring, and trifluoromethyl group. This combination provides a balance of chemical reactivity, biological activity, and membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4F3N3OS |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H4F3N3OS/c9-8(10,11)5-3-4(13-7(15)14-5)6-12-1-2-16-6/h1-3H,(H,13,14,15) |
InChI Key |
PEZOGJJXWLNYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



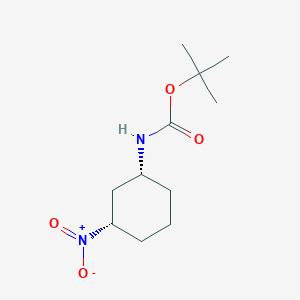
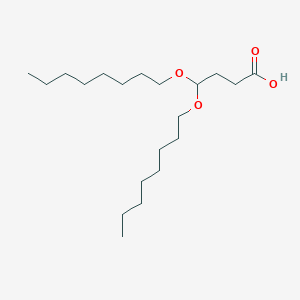

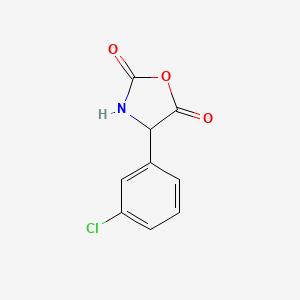
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
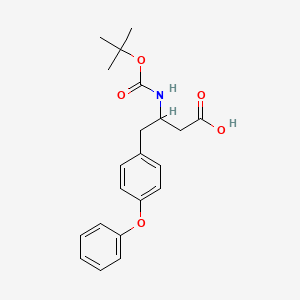
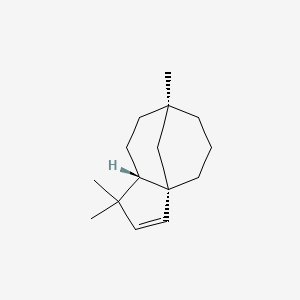

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
